Cas no 486452-76-0 (methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate
- methyl 4-((2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Benzoic acid, 4-[[2-(3-chlorobenzoyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methoxy]-, methyl ester
- F0535-0839
- AKOS021647421
- 486452-76-0
- SCHEMBL7899806
- AKOS001582318
- methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
- SR-01000568987-1
- Methyl 4-[[2-(3-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
- Oprea1_365539
- SR-01000568987
- CHEMBL2397243
- EU-0095254
-
- Inchi: 1S/C27H26ClNO6/c1-32-24-14-18-11-12-29(26(30)19-5-4-6-20(28)13-19)23(22(18)15-25(24)33-2)16-35-21-9-7-17(8-10-21)27(31)34-3/h4-10,13-15,23H,11-12,16H2,1-3H3
- InChI Key: OYXLKPMDXQCRMR-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(OCC2C3=C(C=C(OC)C(OC)=C3)CCN2C(=O)C2=CC=CC(Cl)=C2)C=C1
Computed Properties
- Exact Mass: 495.1448652g/mol
- Monoisotopic Mass: 495.1448652g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 714
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 74.3Ų
Experimental Properties
- Density: 1.266±0.06 g/cm3(Predicted)
- Boiling Point: 662.1±55.0 °C(Predicted)
- pka: -3.12±0.40(Predicted)
methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0535-0839-2μmol |
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
486452-76-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0535-0839-5μmol |
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
486452-76-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0535-0839-10μmol |
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
486452-76-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0535-0839-20μmol |
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
486452-76-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0535-0839-1mg |
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
486452-76-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0535-0839-2mg |
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
486452-76-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0535-0839-3mg |
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
486452-76-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0535-0839-4mg |
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
486452-76-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0535-0839-5mg |
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
486452-76-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0535-0839-10mg |
methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
486452-76-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate
Methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate
The compound methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate (CAS No. 486452-76-0) is a highly specialized organic molecule with a complex structure. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in pharmaceutical chemistry. The molecule features a tetrahydroisoquinoline backbone substituted with multiple functional groups, including a methoxy group and a methyl ester moiety. These substituents contribute to the compound's unique chemical properties and potential bioactivity.
Recent studies have highlighted the importance of isoquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The tetrahydroisoquinoline core of this compound is a key structural element that has been shown to interact with various biological targets, such as protein kinases and receptor proteins. The presence of the 3-chlorobenzoyl group further enhances the molecule's ability to modulate cellular pathways involved in cancer progression.
One of the most notable features of this compound is its dimethoxy substitution at positions 6 and 7 of the tetrahydroisoquinoline ring. This substitution pattern is believed to play a critical role in stabilizing the molecule's conformation and enhancing its pharmacokinetic properties. The methoxy groups also contribute to increased lipophilicity, which is essential for the compound's ability to cross cellular membranes and exert its effects within target cells.
Another significant aspect of this compound is its methyl ester moiety, which is attached to the benzoate group at position 4. This esterification not only improves the compound's solubility but also serves as a protective group during synthetic procedures. The benzoate moiety itself is a common structural element in many bioactive compounds, often contributing to hydrogen bonding interactions with biological targets.
Recent research has focused on optimizing the synthesis of this compound to improve its yield and purity. Novel synthetic strategies have been developed that utilize advanced coupling reactions and stereo-selective synthesis techniques. These advancements have made it possible to produce the compound on a larger scale while maintaining its high quality and consistency.
In terms of biological activity, this compound has demonstrated promising results in preclinical studies. It has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including those resistant to conventional chemotherapy drugs. The compound's ability to inhibit key enzymes involved in cell cycle regulation has been attributed to its unique structural features.
Furthermore, studies have explored the potential of this compound as a lead molecule for developing new generations of anti-cancer drugs. Its ability to modulate specific signaling pathways makes it an attractive candidate for targeted therapy approaches. Ongoing research is focused on identifying optimal dosing regimens and evaluating its safety profile in animal models.
The development of this compound represents a significant advancement in medicinal chemistry. Its complex structure and diverse functional groups provide a foundation for exploring new therapeutic strategies in oncology and other disease areas. As research continues, it is anticipated that this compound will play an increasingly important role in drug discovery efforts.
In conclusion, methyl 4-{2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate (CAS No. 486452-76-0) is a cutting-edge organic molecule with immense potential in pharmaceutical research. Its unique structure and bioactive properties make it a valuable tool for advancing our understanding of disease mechanisms and developing innovative treatments.
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